2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is a chemical compound that features a piperidine ring, an amine group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine . The amine group can be introduced through reductive amination or other amination reactions . The benzamide structure is then formed by reacting the amine with benzoyl chloride or a similar reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The benzamide structure can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, amines, and benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and amine group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminopiperidin-1-yl)-N-benzylacetamide dihydrochloride
- 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide is unique due to its specific combination of a piperidine ring, amine group, and benzamide structure.
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-cyclohexyl-N-methylbenzamide |
InChI |
InChI=1S/C19H29N3O/c1-21(16-7-3-2-4-8-16)19(23)17-9-5-6-10-18(17)22-13-11-15(20)12-14-22/h5-6,9-10,15-16H,2-4,7-8,11-14,20H2,1H3 |
InChI Key |
YFMJDMOROKAOIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CC=C2N3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.